methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-L-phenylalaninate
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Overview
Description
METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the phthalimide core: This can be achieved by reacting phthalic anhydride with an appropriate amine.
Introduction of the methoxyethyl group: This step involves the alkylation of the phthalimide core with 2-methoxyethyl chloride under basic conditions.
Coupling with the amino acid derivative: The final step involves coupling the modified phthalimide with an amino acid derivative, such as methyl (2S)-2-amino-3-phenylpropanoate, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaH.
Major Products
Hydrolysis: Corresponding carboxylic acids and amines.
Reduction: Alcohol derivatives.
Substitution: New alkylated phthalimide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds like thalidomide and lenalidomide, which have similar structural features.
Amino acid derivatives: Compounds like methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate.
Uniqueness
METHYL (2S)-2-({[2-(2-METHOXYETHYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H22N2O6/c1-29-11-10-24-20(26)16-9-8-15(13-17(16)21(24)27)19(25)23-18(22(28)30-2)12-14-6-4-3-5-7-14/h3-9,13,18H,10-12H2,1-2H3,(H,23,25)/t18-/m0/s1 |
InChI Key |
SBDYUEXIGLDKKD-SFHVURJKSA-N |
Isomeric SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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